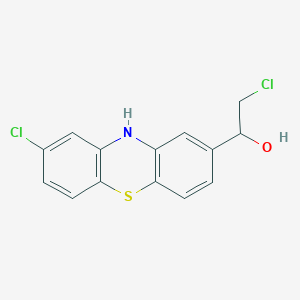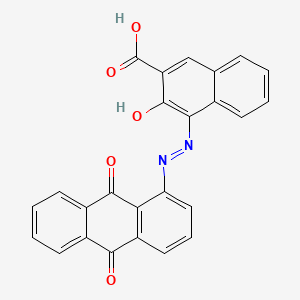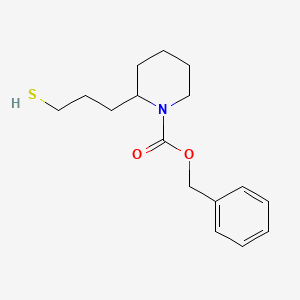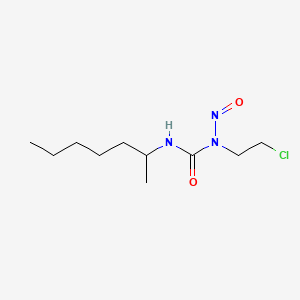![molecular formula C7H7N3O B13956953 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde CAS No. 91037-98-8](/img/structure/B13956953.png)
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-(1-triazenyl)-: is an organic compound that features a benzaldehyde moiety substituted with a triazenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, 2-(1-triazenyl)- typically involves the introduction of a triazenyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with diazonium salts under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of benzaldehyde, 2-(1-triazenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: Benzaldehyde, 2-(1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
科学研究应用
Chemistry: In chemistry, benzaldehyde, 2-(1-triazenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industry, benzaldehyde, 2-(1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
作用机制
The mechanism by which benzaldehyde, 2-(1-triazenyl)- exerts its effects involves the interaction of the triazenyl group with various molecular targets. For example, in antifungal applications, the compound disrupts cellular antioxidation systems, leading to oxidative stress and cell death. This involves targeting enzymes such as superoxide dismutases and glutathione reductase .
相似化合物的比较
Benzaldehyde: The parent compound, which lacks the triazenyl group.
2-Fluorobenzaldehyde: A similar compound with a fluorine substituent instead of the triazenyl group.
3-Fluorobenzaldehyde: Another fluorinated derivative with similar reactivity to benzaldehyde.
Uniqueness: Benzaldehyde, 2-(1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
属性
CAS 编号 |
91037-98-8 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC 名称 |
2-(aminodiazenyl)benzaldehyde |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H,(H2,8,9) |
InChI 键 |
APZZMABBWTWSRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)N=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


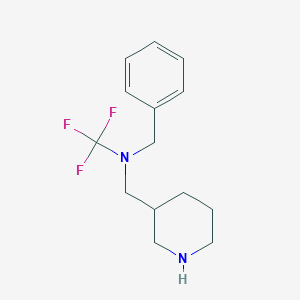

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
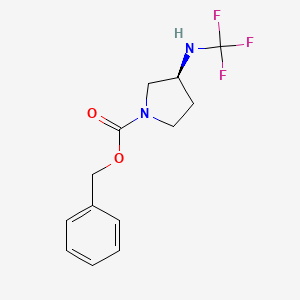
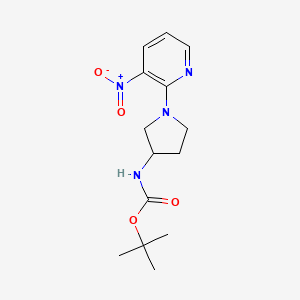


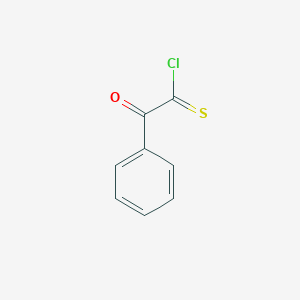
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
